N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3,4-dimethoxyphenyl ethyl group
Mechanism of Action
Target of Action
The primary target of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide is the alpha7 nicotinic acetylcholine receptor (α7nAChR) . This receptor plays a crucial role in the nervous system, particularly in the transmission of signals in the brain.
Mode of Action
The compound binds to the α7nAChR, at the same binding site as bungarotoxin . This interaction triggers a series of biochemical reactions that lead to changes in the function of the receptor and the downstream signaling pathways.
Biochemical Pathways
The binding of the compound to α7nAChR affects several biochemical pathways. One of the key pathways influenced is the amyloid-beta (Aβ) pathway , which is implicated in Alzheimer’s disease . The compound can directly act on amyloid protein, leading to a reduction in the toxic effect on nerve cells caused by beta-amyloid .
Result of Action
The compound has been shown to have a neuroprotective effect . It significantly improves the toxicity of the nerve cells of the primary SD rat . Furthermore, it can effectively improve the learning ability and memory ability of experimental animals . These results suggest that the compound could be effective in treating conditions like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide typically involves the reaction of 3,4-dimethoxyphenethylamine with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-isobutylphenyl)propanamide
- 3,4-dimethoxyphenethylamine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide is unique due to its specific structural features, such as the presence of both a sulfonamide group and a 3,4-dimethoxyphenyl ethyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13-5-4-6-15(11-13)23(19,20)18-10-9-14-7-8-16(21-2)17(12-14)22-3/h4-8,11-12,18H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBZWGMRVIKMQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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